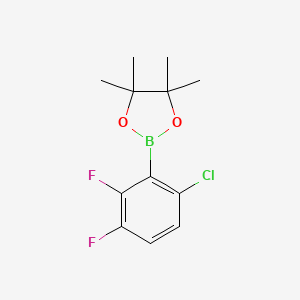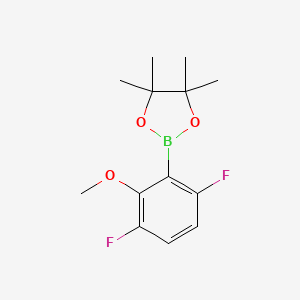
2,3-Difluoro-6-chlorophenylboronic acid pinacol ester
Overview
Description
“2,3-Difluoro-6-chlorophenylboronic acid pinacol ester” is a chemical compound with the molecular formula C12H14BClF2O2 and a molecular weight of 274.5 . It is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(6-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . This suggests that the compound contains a boronic ester group attached to a phenyl ring, which is further substituted with chlorine and fluorine atoms.Chemical Reactions Analysis
Boronic esters, including “this compound”, are often used in Suzuki–Miyaura coupling reactions . In these reactions, the boronic ester undergoes transmetalation with a palladium catalyst, transferring the organic group from boron to palladium .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
Catalysis and Synthesis : One significant application is in catalysis, particularly in palladium-catalyzed cross-coupling reactions. For example, Takagi et al. (2002) described the synthesis of 1-alkenylboronic acid pinacol esters via a palladium-catalyzed cross-coupling reaction, which is a crucial method in organic synthesis (Takagi, Takahashi, Ishiyama, & Miyaura, 2002). Similarly, Shirakawa et al. (2004) explored synthetic routes to (E)-1-alkenylboronic acid pinacol esters, demonstrating their utility in organic synthesis (Shirakawa, Arase, & Hoshi, 2004).
Polymer Chemistry : In the field of polymer chemistry, Segawa et al. (2013) utilized phenylboronic acid pinacol ester in the synthesis of hyperbranched polythiophene, demonstrating its role in creating complex polymer structures (Segawa, Higashihara, & Ueda, 2013).
Analytical Chemistry : In analytical chemistry, organoboron compounds, including phenylboronic acid pinacol ester derivatives, are used as Lewis acid receptors of fluoride ions in polymeric membranes, as investigated by Jańczyk et al. (2012) (Jańczyk, Adamczyk-Woźniak, Sporzyński, & Wróblewski, 2012).
Material Science : In material science, arylboronic esters, including phenylboronic acid pinacol ester, have been found to exhibit unexpected room-temperature phosphorescence, as described by Shoji et al. (2017). This finding has implications for the design of new materials and understanding of phosphorescent organic molecules (Shoji et al., 2017).
Radiochemistry : The compound has also found application in radiochemistry, particularly in the improvement of radiofluorination yields, as explored by Antuganov et al. (2017) (Antuganov, Zykov, Timofeeva, Antuganova, Orlovskaya, & Krasikova, 2017).
Mechanism of Action
Target of Action
This compound belongs to the class of boronic esters, which are known to be valuable building blocks in organic synthesis . They are often used in Suzuki-Miyaura coupling reactions, a widely applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
Boronic esters, including pinacol boronic esters, are known to participate in transmetalation reactions during suzuki-miyaura coupling . In these reactions, the boronic ester transfers an organoboron group to a metal catalyst, such as palladium .
Biochemical Pathways
In the context of suzuki-miyaura coupling reactions, the introduction of the organoboron group can lead to the formation of new carbon-carbon bonds . This can potentially affect various biochemical pathways depending on the specific context of the reaction.
Result of Action
As a boronic ester, it’s likely that its primary role is in facilitating the formation of new carbon-carbon bonds during Suzuki-Miyaura coupling reactions . The specific effects would depend on the context of the reaction and the other compounds involved.
Action Environment
The action, efficacy, and stability of “2,3-Difluoro-6-chlorophenylboronic acid pinacol ester” can be influenced by various environmental factors. For instance, the pH can strongly influence the rate of protodeboronation reactions . Additionally, the compound’s stability may be affected by temperature, as suggested by its storage temperature of 2-8°C .
Safety and Hazards
The compound is classified under GHS07 for safety . It may cause an allergic skin reaction (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .
Future Directions
The future directions for this compound could involve its use in new synthetic methodologies. For example, it could be used in the development of new Suzuki–Miyaura coupling reactions . Additionally, research into the properties and reactivity of this and similar boronic esters could lead to the discovery of new reactions and synthetic applications.
Biochemical Analysis
Biochemical Properties
They are often used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Molecular Mechanism
In the context of SM coupling, boronic esters undergo a process called transmetalation, where they transfer their organic groups to a metal catalyst, such as palladium .
Temporal Effects in Laboratory Settings
Boronic esters are generally stable and can be stored for extended periods .
properties
IUPAC Name |
2-(6-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BClF2O2/c1-11(2)12(3,4)18-13(17-11)9-7(14)5-6-8(15)10(9)16/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQQULQLTDSDRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BClF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001148378 | |
| Record name | 1,3,2-Dioxaborolane, 2-(6-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001148378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2121514-33-6 | |
| Record name | 1,3,2-Dioxaborolane, 2-(6-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 2-(6-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001148378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![tert-Butyl 2-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B6308251.png)
![7,8-Dihydro-5H-pyrrolo[1,2-a]azepin-9(6H)-one](/img/structure/B6308258.png)

![2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6308270.png)